3-Hexadecene

Description

Significance of Long-Chain Alkenes in Contemporary Chemical Research

Long-chain alkenes, characterized by a hydrocarbon chain of sixteen or more carbon atoms with at least one carbon-carbon double bond, represent a significant class of organic compounds in contemporary chemical research. Their inherent reactivity, stemming from the π-electron system of the double bond, makes them versatile building blocks and intermediates in a wide array of chemical transformations and industrial applications. These compounds are fundamental to the synthesis of polymers, detergents, lubricants, pharmaceuticals, and agrochemicals beyond-tutors.comslideshare.netlibretexts.orglibretexts.orgwou.edunih.gov. The ability of long-chain alkenes to undergo addition reactions, such as hydrogenation, halogenation, and epoxidation, allows for the creation of diverse functionalized molecules. Furthermore, their structural features, including chain length and the position and configuration of double bonds, influence their physical properties and biological interactions, making them subjects of study in materials science and biochemistry ontosight.aimdpi.com. The industrial production and utilization of simple alkenes like ethylene (B1197577) and propylene (B89431) underscore the broader importance of the alkene functional group in the chemical economy libretexts.orglibretexts.org.

Overview of 3-Hexadecene Isomers in Scholarly Discourse

Hexadecene, a C16 alkene, exists in various isomeric forms, which are a key focus in scholarly discourse. The primary distinction among these isomers lies in the position of the double bond along the carbon chain (positional isomers) and the spatial arrangement of substituents around the double bond (stereoisomers or geometric isomers) vurup.sk. For this compound specifically, the double bond is located between the third and fourth carbon atoms. This internal double bond allows for cis (Z) and trans (E) stereoisomerism. In cis-3-hexadecene, the hydrogen atoms (or the larger alkyl chains) attached to the double-bonded carbons are on the same side of the double bond. Conversely, in trans-3-hexadecene, these substituents are on opposite sides pages.devsavemyexams.combyjus.comleah4sci.com. Scholarly research often involves the synthesis, separation, and characterization of these specific isomers, frequently employing techniques like gas chromatography (GC) and mass spectrometry (MS) to differentiate them based on their unique retention times and fragmentation patterns vurup.skphytomednepal.comnih.govnih.govnist.gov. The precise identification and quantification of these isomers are crucial for understanding their distinct chemical behaviors and potential applications.

Academic Relevance of this compound Across Disciplines

The academic relevance of this compound spans several disciplines, driven by its utility as a model compound and a reactive intermediate. In organic synthesis , this compound and its isomers serve as substrates for various transformations. For instance, they are utilized in studies of olefin isomerization, where catalysts are investigated for their ability to control the position and geometry of the double bond sdsu.edulsu.edu. Researchers also explore their use in metathesis reactions, which are vital for carbon-carbon bond formation in polymer synthesis and fine chemical production acs.org. Furthermore, studies on the epoxidation of long-chain alkenes, including those related to this compound, are relevant for producing valuable epoxide intermediates used in the synthesis of surfactants, resins, and pharmaceuticals mdpi.com.

In catalysis research , the precise control over double bond isomerization is a significant area of study. Catalysts designed to selectively convert terminal alkenes to internal alkenes, or to control the cis/trans ratio, are of interest for producing specific isomers with desired properties sdsu.edu. The behavior of this compound under various catalytic conditions, such as hydroisomerization or hydrocracking, provides insights into catalyst design and reaction mechanisms relevant to fuel upgrading and chemical production mdpi.commdpi.commdpi.commdpi.com.

While not as extensively documented as simpler alkenes, this compound and related long-chain alkenes have potential roles in biochemistry and biological studies . Some long-chain alkenes are known to function as insect pheromones or contribute to the structural integrity of biological membranes ontosight.ai. Research into microbial biosynthesis pathways also explores the production of such compounds nih.govbiofueljournal.com.

In analytical chemistry , the separation and identification of hexadecene isomers, including this compound, are important for quality control and research, often employing advanced chromatographic techniques vurup.sk.

Data Tables

Table 1: Physicochemical Properties of this compound and Related Compounds

| Property | cis-3-Hexadecene (Z)-3-Hexadecene | trans-3-Hexadecene (E)-3-Hexadecene | Hexadecane (B31444) (n-Hexadecane) |

| Molecular Formula | C16H32 | C16H32 | C16H34 |

| Molecular Weight ( g/mol ) | 224.4253 nist.gov | 224.42 nih.gov | 226.44 nih.gov |

| IUPAC Name | (Z)-hexadec-3-ene nih.gov | (E)-hexadec-3-ene nih.gov | Hexadecane nih.gov |

| CAS Registry Number | 34303-81-6 nih.gov, nist.gov | 74533-95-2 nih.gov | 544-76-3 cymitquimica.com, nih.gov |

| InChIKey | QIZDLUWRENVVJW-ALCCZGGFSA-N nih.gov | QIZDLUWRENVVJW-FNORWQNLSA-N nih.gov | DCAYPVUWAIABOU-UHFFFAOYSA-N cymitquimica.com, nih.gov |

| Kovats Retention Index (Semi-standard non-polar) | 1585-1588.8 nih.gov | 1604 nih.gov | Not directly specified for this compound isomers, but general trends for isomers exist vurup.sk |

Note: Some values are computed or derived from databases.

Table 2: Examples of Research Applications and Catalytic Transformations involving this compound or related long-chain alkenes

| Research Area/Application | Specific Transformation/Catalyst | Substrate Example(s) | Key Findings/Significance | Reference(s) |

| Organic Synthesis | Olefin Isomerization | 1-Hexadecene (B165127) | Catalysts like Cp*Ru complex sdsu.edu or Nafion-H® lsu.edu can control positional and geometric isomerism. | sdsu.edu, lsu.edu |

| Olefin Metathesis | 1-Hexadecene | MoOx@SiO2 and related catalysts facilitate metathesis for C-C bond formation. | acs.org | |

| Epoxidation | Long-chain terminal alkenes (e.g., C12-C20) | Fungal peroxygenases (UPOs) can selectively epoxidize alkenes, yielding valuable intermediates. | mdpi.com | |

| Hydrodeoxygenation (HDO) | Palmitic acid derived bio-crude oil (containing hexadecene) | Catalysts like PTA@PdCu@FeIII–MOF-5 can convert fatty acids to hydrocarbons. | aimspress.com, rsc.org | |

| Catalysis Research | Hydroisomerization | n-Hexadecane, related alkenes | Zeolite-based bifunctional catalysts are studied for selective isomerization to improve fuel properties. | mdpi.com, mdpi.com, mdpi.com |

| Analytical Chemistry | Isomer Separation | Hexadecene isomers | Capillary gas chromatography with liquid crystalline stationary phases is effective for separating positional and cis-trans isomers. | vurup.sk |

Note: While some studies focus on 1-hexadecene or general long-chain alkenes, they illustrate the types of research relevant to this compound.

Compound List

this compound

cis-3-Hexadecene

trans-3-Hexadecene

Hexadecene

Hexadecane

Ethylene

Propylene

Butadiene

1-Hexadecene

1-Octene

1-Nonene

1-Tridecene

1-Eicosene

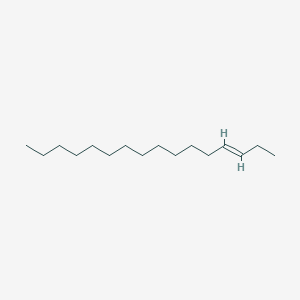

Structure

2D Structure

3D Structure

Properties

CAS No. |

74533-95-2 |

|---|---|

Molecular Formula |

C16H32 |

Molecular Weight |

224.42 g/mol |

IUPAC Name |

(E)-hexadec-3-ene |

InChI |

InChI=1S/C16H32/c1-3-5-7-9-11-13-15-16-14-12-10-8-6-4-2/h5,7H,3-4,6,8-16H2,1-2H3/b7-5+ |

InChI Key |

QIZDLUWRENVVJW-FNORWQNLSA-N |

Isomeric SMILES |

CCCCCCCCCCCC/C=C/CC |

Canonical SMILES |

CCCCCCCCCCCCC=CCC |

Origin of Product |

United States |

Synthetic Methodologies and Chemo Enzymatic Transformations of 3 Hexadecene

Stereoselective Synthesis Pathways to (E)- and (Z)-3-Hexadecene

The geometry of the double bond in 3-Hexadecene, whether cis (Z) or trans (E), significantly influences its physical and chemical properties. Consequently, the development of stereoselective synthetic routes to access either isomer in high purity is a key focus of synthetic organic chemistry.

Olefin Metathesis Strategies

Olefin metathesis is a powerful and versatile reaction for the formation of carbon-carbon double bonds, involving the exchange of substituents between two alkenes. masterorganicchemistry.com Cross-metathesis, in particular, offers a direct route to this compound by reacting appropriate shorter-chain alkenes. For instance, the cross-metathesis of 1-butene and 1-tetradecene, catalyzed by ruthenium-based catalysts such as Grubbs' catalysts, can theoretically yield this compound. The stereochemical outcome of the reaction is influenced by the catalyst structure and reaction conditions, with some modern catalysts exhibiting high selectivity for either the (E)- or (Z)-isomer. ximo-inc.com

Statistically, the cross-metathesis of two different terminal alkenes can lead to a mixture of the desired cross-product and two homodimers. organic-chemistry.org The efficiency and selectivity of the desired cross-metathesis reaction to form this compound depend on the relative reactivity of the starting alkenes and the catalyst's ability to promote the cross-coupling over homodimerization. The reaction is typically driven forward by the removal of a volatile byproduct, such as ethene. organic-chemistry.org

Table 1: Illustrative Olefin Metathesis Approach to this compound

| Reactant 1 | Reactant 2 | Catalyst | Product | Stereoselectivity |

| 1-Butene | 1-Tetradecene | Ruthenium-based catalyst (e.g., Grubbs' catalyst) | This compound | Catalyst dependent |

Wittig and Related Phosphorane-Based Alkenation Reactions

The Wittig reaction is a cornerstone of alkene synthesis, involving the reaction of a phosphorus ylide with an aldehyde or ketone. wikipedia.org For the synthesis of this compound, a common strategy involves the reaction of propanal with a tridecylphosphonium ylide. The stereoselectivity of the Wittig reaction is highly dependent on the nature of the ylide.

Non-stabilized ylides, typically prepared from alkyltriphenylphosphonium halides with strong bases like n-butyllithium, generally lead to the formation of the (Z)-alkene with high selectivity. wikipedia.orgorganic-chemistry.org This is attributed to the kinetic control of the reaction, where the formation of the cis-oxaphosphetane intermediate is favored.

Conversely, stabilized ylides, which contain an electron-withdrawing group on the carbanion, tend to produce the (E)-alkene as the major product. wikipedia.orgorganic-chemistry.org The Schlosser modification of the Wittig reaction provides another route to the (E)-alkene from non-stabilized ylides by using a second equivalent of strong base to deprotonate the betaine intermediate, followed by protonation to form the more stable threo-betaine, which then eliminates to the (E)-alkene. wikipedia.org

Table 2: Wittig Reaction Pathways to (E)- and (Z)-3-Hexadecene

| Aldehyde/Ketone | Phosphorus Ylide | Reaction Conditions | Major Product |

| Propanal | Tridecyltriphenylphosphorane (non-stabilized) | Salt-free conditions | (Z)-3-Hexadecene |

| Propanal | Tridecyltriphenylphosphorane (non-stabilized) | Schlosser modification (with PhLi) | (E)-3-Hexadecene |

Cross-Coupling Reactions Utilizing Organometallic Reagents

Cross-coupling reactions, which form a carbon-carbon bond between two different organic fragments using a metal catalyst, offer a powerful alternative for the synthesis of this compound. Various named reactions fall under this category, each utilizing a different organometallic reagent.

The Kumada coupling employs a Grignard reagent (organomagnesium halide) and an organic halide. For this compound, this could involve the reaction of propylmagnesium bromide with 1-bromo-1-tridecene or vinylmagnesium bromide with 1-bromotridecane, catalyzed by a nickel or palladium complex.

The Suzuki coupling utilizes an organoboron compound, such as a boronic acid or ester, which is coupled with an organic halide. The synthesis of this compound could be achieved by coupling propylboronic acid with 1-bromo-1-tridecene or a vinylboronic acid with 1-bromotridecane in the presence of a palladium catalyst and a base.

The Negishi coupling involves the reaction of an organozinc reagent with an organic halide, catalyzed by a nickel or palladium complex. This method is known for its high functional group tolerance. A plausible route to this compound would be the coupling of propylzinc chloride with 1-iodo-1-tridecene.

The stereochemistry of the resulting alkene in these cross-coupling reactions is generally retained from the stereochemistry of the starting vinyl halide or vinyl organometallic reagent.

Catalytic Transformations Involving the Alkene Moiety

The double bond in this compound serves as a versatile functional handle for a variety of catalytic transformations, allowing for the introduction of new functional groups and the modification of the carbon skeleton.

Partial Hydrogenation and Selective Reduction Techniques

While the complete hydrogenation of this compound would yield hexadecane (B31444), partial and selective hydrogenation techniques are crucial for the interconversion of its isomers or for the synthesis of (Z)-3-Hexadecene from a more accessible precursor like 3-hexadecyne.

The partial hydrogenation of an internal alkyne, such as 3-hexyne, to the corresponding (Z)-alkene is a well-established transformation. conicet.gov.ar This reaction is typically carried out using a "poisoned" catalyst, most notably Lindlar's catalyst, which consists of palladium supported on calcium carbonate and treated with lead acetate and quinoline. masterorganicchemistry.comdoubtnut.com The catalyst deactivation prevents over-reduction to the alkane and promotes the syn-addition of hydrogen, leading to the (Z)-isomer with high selectivity. conicet.gov.armasterorganicchemistry.com A study on the partial hydrogenation of 3-hexyne over palladium-based catalysts demonstrated the predominant formation of (Z)-3-hexene. conicet.gov.ar

Table 3: Partial Hydrogenation of 3-Hexyne to (Z)-3-Hexene

| Substrate | Catalyst | Reagents | Major Product | Key Feature |

| 3-Hexyne | Lindlar's Catalyst (Pd/CaCO₃, Pb(OAc)₂) | H₂ | (Z)-3-Hexene | High (Z)-selectivity |

| 3-Hexyne | Pd/A, PdNi/A, WPd/A | H₂ | (Z)-3-Hexene | High activity and selectivity |

Hydrofunctionalization Reactions

Hydrofunctionalization reactions involve the addition of a hydrogen atom and another functional group across the double bond of an alkene. These reactions are highly valuable for introducing functionality into hydrocarbon chains.

Hydroboration-Oxidation: This two-step process is a classic method for the anti-Markovnikov hydration of alkenes. masterorganicchemistry.comkhanacademy.org Treatment of this compound with a borane reagent (e.g., BH₃·THF), followed by oxidation with hydrogen peroxide and a base, would yield a mixture of 3-hexadecanol and 4-hexadecanol. The regioselectivity is governed by steric and electronic factors, with the boron atom preferentially adding to the less sterically hindered carbon of the double bond. chemistrysteps.com The reaction proceeds via a syn-addition of the H and B atoms, and the subsequent oxidation occurs with retention of stereochemistry. masterorganicchemistry.comchemistrysteps.comlibretexts.org

Hydroamination: The direct addition of an N-H bond across an alkene is a highly atom-economical method for synthesizing amines. Catalytic hydroamination of this compound can proceed via either a Markovnikov or anti-Markovnikov pathway, depending on the catalyst and reaction conditions. nih.gov Anti-Markovnikov hydroamination, which would yield primary amines at the 3- or 4-position of the hexadecane chain, is a significant challenge but can be achieved using specific catalytic systems, including those based on photoredox catalysis. conicet.gov.arnih.gov

Hydroformylation: Also known as the oxo process, hydroformylation involves the addition of a hydrogen atom and a formyl group (-CHO) across the double bond of an alkene, typically using a rhodium or cobalt catalyst. researchgate.net The hydroformylation of this compound would produce a mixture of 3-methyl-hexadecanal and 4-ethyl-pentadecanal. The regioselectivity of the reaction (the ratio of linear to branched aldehydes) is a critical aspect and can be controlled by the choice of catalyst, ligands, and reaction conditions. researchgate.net For internal alkenes like this compound, achieving high regioselectivity can be challenging.

Table 4: Potential Hydrofunctionalization Products of this compound

| Reaction | Reagents | Catalyst | Potential Products | Regioselectivity |

| Hydroboration-Oxidation | 1. BH₃·THF; 2. H₂O₂, NaOH | - | 3-Hexadecanol and 4-Hexadecanol | Anti-Markovnikov |

| Hydroamination | R₂NH | Various metal or photoredox catalysts | 3-(Dialkylamino)hexadecane and 4-(Dialkylamino)hexadecane | Catalyst dependent |

| Hydroformylation | H₂, CO | Rhodium or Cobalt complex | 3-Methyl-hexadecanal and 4-Ethyl-pentadecanal | Catalyst and condition dependent |

Derivatization and Analog Synthesis of this compound for Structure-Activity Relationship Studies

To investigate the structure-activity relationships (SAR) of this compound, a series of derivatives and analogs can be synthesized. These modifications systematically alter the structure of the parent molecule, allowing for the evaluation of how these changes affect its biological activity. Key areas for modification include the alkyl chain and the double bond.

Modification of the Alkyl Chain:

Chain Length Variation: Synthesizing analogs with shorter (e.g., 3-dodecene, 3-tetradecene) or longer (e.g., 3-octadecene, 3-eicosene) alkyl chains can elucidate the role of lipophilicity and steric bulk in the molecule's activity.

Introduction of Functional Groups: The terminal methyl groups can be replaced with various functionalities such as hydroxyl (-OH), carboxyl (-COOH), or amino (-NH2) groups. These modifications can introduce new interactions with biological targets.

Branching: Introducing methyl or other small alkyl groups along the hydrocarbon chain can probe the importance of the linear structure for biological activity.

Modification of the Double Bond:

Positional Isomers: Shifting the double bond to other positions (e.g., 2-hexadecene, 4-hexadecene) can determine the significance of the double bond's location for its biological function.

Geometric Isomers: The synthesis of both (E)- and (Z)-3-hexadecene is crucial for understanding the impact of stereochemistry on activity.

Functionalization of the Double Bond: The double bond can be converted to other functional groups, such as an epoxide, a diol, or cyclopropane, to explore the necessity of the π-system for the observed activity.

The following interactive data table outlines a series of hypothetical this compound derivatives and the rationale for their synthesis in the context of SAR studies.

| Derivative Name | Modification | Rationale for SAR Study |

| (Z)-3-Dodecene | Shorter alkyl chain | Investigating the effect of reduced lipophilicity. |

| (Z)-3-Octadecene | Longer alkyl chain | Probing the impact of increased lipophilicity and chain length. |

| (Z)-Hexadec-3-en-1-ol | Terminal hydroxyl group | Introducing a polar, hydrogen-bonding group. |

| (Z)-Hexadec-3-enoic acid | Terminal carboxyl group | Introducing a charged group to explore ionic interactions. |

| 2-Methyl-(Z)-3-hexadecene | Branched alkyl chain | Assessing the influence of steric hindrance near the double bond. |

| (Z)-2-Hexadecene | Positional isomer of the double bond | Determining the importance of the double bond position. |

| (3R,4S)-3,4-Epoxyhexadecane | Epoxidation of the double bond | Evaluating the role of the π-system and introducing a reactive electrophilic site. |

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry aim to design chemical processes that are more environmentally benign. In the context of this compound synthesis, several strategies can be employed to reduce the environmental impact of traditional synthetic methods. beyondbenign.org

Solvent-Free Wittig Reaction:

One of the most significant green improvements to the Wittig reaction is the elimination of hazardous organic solvents. beyondbenign.org Solvent-free Wittig reactions can be carried out by grinding the reactants together, often with a solid base like potassium phosphate or potassium carbonate. beyondbenign.orgchegg.com This approach, known as mechanochemistry, can lead to higher yields and shorter reaction times while avoiding the use of volatile and often toxic solvents like dichloromethane or dimethylformamide. beyondbenign.org For the synthesis of (Z)-3-hexadecene, a solvent-free Wittig reaction between tridecyltriphenylphosphonium bromide and propionaldehyde could be performed using a solid base.

Alkene Metathesis in Greener Solvents:

While alkene metathesis is inherently more atom-economical than the Wittig reaction, the choice of solvent is a key consideration for its green credentials. Dichloromethane is a common solvent for metathesis reactions but is a suspected carcinogen. Replacing it with greener alternatives is a primary goal. While non-polar hydrocarbons are potential substitutes, recent research has focused on performing metathesis in more environmentally friendly media, though this remains an area of active development for long-chain alkenes.

Biocatalytic Synthesis from Renewable Feedstocks:

A truly green approach to this compound would involve its synthesis from renewable resources using biocatalysts. mdpi.comresearchgate.net Enzymes such as decarboxylases can convert fatty acids into terminal alkenes. mdpi.comresearchgate.net While the direct synthesis of internal alkenes like this compound via a single enzymatic step from common fatty acids is not yet established, chemo-enzymatic cascades offer a promising route. nih.gov For instance, a fatty acid could be enzymatically converted to a terminal alkene, which could then undergo a cross-metathesis reaction with another alkene under green conditions to yield this compound. nih.gov This approach leverages renewable starting materials and the high selectivity of enzymes. mdpi.comresearchgate.netnih.gov

The following table summarizes green chemistry approaches applicable to the synthesis of this compound.

| Synthetic Method | Traditional Approach | Green Chemistry Approach | Environmental Benefit |

| Wittig Reaction | Use of hazardous solvents (e.g., THF, DMSO) and strong, hazardous bases (e.g., n-BuLi). | Solvent-free reaction (mechanochemistry) with a milder, solid base (e.g., K3PO4). beyondbenign.org | Elimination of volatile organic compounds (VOCs) and hazardous reagents. |

| Alkene Metathesis | Use of chlorinated solvents (e.g., dichloromethane). | Use of greener solvents or solvent-free conditions where possible. | Reduction in the use of toxic and environmentally persistent solvents. |

| Starting Materials | Petroleum-based starting materials. | Fatty acids from renewable plant oils. mdpi.comresearchgate.netnih.gov | Use of renewable feedstocks, reducing reliance on fossil fuels. |

Elucidation of Reaction Mechanisms and Kinetic Profiles Involving 3 Hexadecene

Mechanistic Investigations of Electrophilic Addition to 3-Hexadecene

Electrophilic addition reactions are characteristic of alkenes, and this compound is no exception. These reactions are initiated by an electrophile, an electron-seeking species, which attacks the electron-rich double bond. youtube.com

In the presence of a protic acid, such as a hydrogen halide (HX), this compound undergoes electrophilic addition. The reaction is initiated by the attack of the pi electrons of the double bond on the electrophilic hydrogen atom of the acid. libretexts.org This initial step results in the formation of a carbon-hydrogen bond and a carbocation intermediate. libretexts.org

The protonation of the double bond in this compound can, in principle, lead to two possible secondary carbocations at either carbon 3 or carbon 4. Given the symmetrical nature of the immediate electronic environment around the double bond in an unsubstituted long-chain alkene, the initial formation of these two carbocations occurs without a strong regiochemical preference.

However, once formed, these carbocations are susceptible to rearrangement to form more stable carbocations. libretexts.orgmasterorganicchemistry.com This rearrangement typically occurs via a hydride shift, where a hydrogen atom with its pair of electrons migrates from an adjacent carbon to the positively charged carbon. libretexts.org For example, a secondary carbocation at position 3 or 4 could potentially undergo a 1,2-hydride shift to form a more stable secondary carbocation if such a shift leads to a more thermodynamically favorable structure, though in a simple straight-chain alkene like this compound, all secondary carbocations have similar stability. The driving force for such a rearrangement is the formation of a more stable carbocation intermediate. masterorganicchemistry.com In reactions involving more complex alkenes, primary carbocations can rearrange to more stable secondary or tertiary carbocations, and secondary carbocations can rearrange to tertiary carbocations. masterorganicchemistry.commasterorganicchemistry.com The rearranged carbocation is then attacked by the nucleophilic halide ion to yield the final product. libretexts.org

Table 1: Potential Products of Proton-Initiated Addition to this compound This table is interactive. Click on the headers to sort.

| Reactant | Reagent | Initial Carbocation | Potential Rearrangement | Final Product(s) |

|---|---|---|---|---|

| This compound | HBr | 3-bromohexadecane, 4-bromohexadecane | Hydride Shift | Mixture of bromohexadecanes |

The reaction of this compound with halogens, such as bromine (Br₂) or chlorine (Cl₂), in an inert solvent leads to the formation of a vicinal dihalide. masterorganicchemistry.com The mechanism involves the formation of a cyclic halonium ion intermediate. youtube.com This three-membered ring is formed by the attack of the alkene's pi bond on one of the halogen atoms, with the simultaneous displacement of the other halogen atom as a halide ion. youtube.com The resulting halonium ion is then attacked by the halide ion from the side opposite to the ring, leading to an anti-addition product. masterorganicchemistry.com

When the halogenation reaction is carried out in a nucleophilic solvent like water, a halohydrin is formed instead of a dihalide. libretexts.orgyoutube.com The mechanism is similar in that it proceeds through a cyclic halonium ion. leah4sci.com However, in this case, the water molecule, being the solvent and present in a much higher concentration, acts as the nucleophile and attacks one of the carbons of the halonium ion. libretexts.org This attack also occurs from the backside, resulting in an anti-addition of the halogen and the hydroxyl group. leah4sci.com A final deprotonation step by another water molecule yields the neutral halohydrin. leah4sci.com According to Markovnikov's rule, in unsymmetrical alkenes, the water molecule will attack the more substituted carbon of the halonium ion; however, in a symmetrically substituted alkene like this compound, the attack will occur at either carbon of the original double bond with roughly equal probability. leah4sci.com

Table 2: Stereochemistry of Halogenation and Halohydrin Formation This table is interactive. Click on the headers to sort.

| Reaction | Reagents | Intermediate | Stereochemical Outcome | Product |

|---|---|---|---|---|

| Halogenation | Br₂ in CCl₄ | Cyclic Bromonium Ion | Anti-addition | trans-3,4-Dibromohexadecane |

Radical-Mediated Reaction Pathways of this compound

Radical reactions involve species with unpaired electrons and typically proceed via a chain reaction mechanism consisting of initiation, propagation, and termination steps. youtube.com

This compound can undergo autoxidation in the presence of oxygen, a process that involves the formation of peroxyl radicals. The initiation step can be triggered by heat or light, leading to the formation of an initial radical. This radical can then abstract an allylic hydrogen from this compound (at position 2 or 5) to form a resonance-stabilized allylic radical.

In the propagation phase, this allylic radical reacts with molecular oxygen in a diffusion-controlled reaction to form a peroxyl radical (ROO•). researchgate.net This peroxyl radical can then abstract a hydrogen atom from another molecule of this compound to form a hydroperoxide (ROOH) and a new allylic radical, thus continuing the chain reaction. Peroxyl radicals can also add across the double bond of the alkene, an interaction that is influenced by the ionization energy of the alkene and the electrophilicity of the radical. york.ac.uk Lower alkene ionization energy correlates with a lower activation energy for this addition. york.ac.uk Termination of the chain reaction occurs when two radicals combine.

This compound can undergo polymerization through a radical mechanism. The process is initiated by a radical initiator, which adds to the double bond of a this compound monomer to form a new radical.

In the propagation step, the newly formed radical adds to the double bond of another this compound monomer, extending the polymer chain and regenerating a radical at the end of the chain. youtube.com This process repeats, leading to the formation of a long-chain polymer. The termination of the growing polymer chain can occur through combination, where two growing chains react, or through disproportionation.

Catalytic Reaction Kinetics and Mechanistic Studies

Catalytic reactions offer alternative pathways with lower activation energies for the transformation of this compound. Heterogeneous catalysts are often employed to facilitate reactions such as hydrogenation and hydroformylation.

In catalytic hydrogenation, this compound reacts with hydrogen gas in the presence of a metal catalyst (e.g., Pd, Pt, Ni) to form hexadecane (B31444). The reaction typically occurs on the surface of the catalyst, where both the alkene and hydrogen are adsorbed. The mechanism involves the stepwise addition of hydrogen atoms to the double bond.

Hydroformylation, or the oxo process, involves the addition of a formyl group (CHO) and a hydrogen atom across the double bond. While kinetic models have been established for the heterogeneous hydroformylation of terminal alkenes like 1-hexene (B165129), the kinetics for internal alkenes like this compound are more complex. rsc.org The process can involve isomerization of the internal alkene to a terminal alkene on the catalyst surface before hydroformylation. rsc.org The kinetics of such reactions are influenced by various factors, including temperature, pressure, and catalyst concentration.

Table 3: Mentioned Compound Names

| Compound Name |

|---|

| 3-Hexadecane |

| This compound |

| 1-hexene |

| 3-bromo-4-hexadecanol |

| 3-bromohexadecane |

| 3-chlorohexadecane |

| 4-bromo-3-hexadecanol |

| 4-bromohexadecane |

| 4-chlorohexadecane |

| Bromine |

| Chlorine |

| Hexadecane |

| Hydrogen |

| Hydrogen bromide |

| Hydrogen chloride |

| Oxygen |

Transition Metal-Catalyzed Hydroformylation and Dimerization

Hydroformylation

Hydroformylation, or the oxo process, is a significant industrial reaction that adds a formyl group (-CHO) and a hydrogen atom across the double bond of an alkene, producing aldehydes. wikipedia.orgmt.com This process is typically catalyzed by transition metal complexes, most commonly rhodium and cobalt. wikipedia.orgmt.com For an internal alkene like this compound, hydroformylation can lead to the formation of 2-ethylpentadecanal and 2-propyltetradecanal.

The reaction mechanism, particularly with a rhodium-phosphine catalyst, generally involves several key steps:

Catalyst Activation: A precatalyst, such as HRh(CO)(PPh₃)₃, enters the catalytic cycle. acs.orgtamu.edu

Olefin Coordination: The alkene, this compound, coordinates to the metal center, replacing a ligand. libretexts.org

Migratory Insertion: The coordinated alkene inserts into the metal-hydride bond, forming a metal-alkyl intermediate. This is often the rate-determining step. libretexts.orgresearchgate.net For this compound, this can result in two different alkyl intermediates, which dictates the final product isomer.

CO Insertion: A carbonyl ligand inserts into the metal-alkyl bond, forming a metal-acyl species. libretexts.org

Oxidative Addition & Reductive Elimination: Hydrogen gas (H₂) adds to the metal center, and the resulting aldehyde product is eliminated, regenerating the active catalyst. libretexts.org

The kinetics of hydroformylation for long-chain alkenes like 1-hexene have been studied extensively and provide insights applicable to this compound. The reaction rate is influenced by substrate concentration, catalyst concentration, and the partial pressures of carbon monoxide and hydrogen. acs.orgresearchgate.netacs.org Studies on 1-hexene show the reaction can be first order with respect to hydrogen and the catalyst, but can exhibit more complex, non-linear dependencies on the alkene and CO concentrations, sometimes showing substrate inhibition at higher concentrations. acs.org The activation energy for the hydroformylation of 1-hexene using a rhodium catalyst was found to be 42.74 kJ/mol. acs.org

Dimerization

Alkene dimerization, which combines two alkene molecules to form a larger molecule, is another important transformation catalyzed by transition metal complexes, including those of iron, zirconium, and yttrium. mdpi.comnih.govresearchgate.net The mechanism often involves the formation of a metal hydride as the active species. mdpi.com The process typically proceeds through:

Insertion: An alkene molecule inserts into the metal-hydride (M-H) bond to form a metal-alkyl complex.

Carbometalation: A second alkene molecule inserts into the newly formed metal-alkyl bond.

β-Hydride Elimination: The growing chain is terminated by β-hydride elimination, which releases the dimer product and regenerates the metal hydride catalyst, allowing the cycle to continue. mdpi.com

The structure of the catalyst and the reaction conditions significantly influence the activity and selectivity of the dimerization process. nih.gov For long-chain alkenes, this can result in a mixture of linear and branched dimer products.

Enzymatic Biotransformations and Substrate Specificity

Enzymes play a crucial role in the biotransformation of hydrocarbons. Long-chain alkenes like this compound can be substrates for various oxygenase enzymes, such as cytochrome P450s and alkane hydroxylases. nih.govnih.govmdpi.com

Cytochrome P450 Monooxygenases (CYPs) are versatile enzymes capable of catalyzing a wide range of oxidative reactions, including the epoxidation of C=C double bonds and hydroxylation of C-H bonds. nih.govresearchgate.netmdpi.com The biotransformation of an alkene by a CYP enzyme can proceed via epoxidation of the double bond. nih.gov In the case of this compound, this would yield 3,4-epoxyhexadecane. The catalytic cycle involves the activation of molecular oxygen by the heme iron center of the enzyme. researchgate.net

Alkane Hydroxylases (AlkB) are non-heme iron enzymes that are key to the microbial degradation of alkanes. nih.govebi.ac.uk While their primary substrates are alkanes, they also show activity towards alkenes, often generating epoxides. nih.gov The substrate specificity of AlkB enzymes is a critical factor. For instance, some AlkB enzymes from organisms like Pseudomonas putida are specific for medium-chain alkanes (C₅ to C₁₂), while others from organisms like Mycobacterium tuberculosis can oxidize longer chains up to C₁₆. nih.govmdpi.com The enzyme from Alcanivorax borkumensis hydroxylates medium-chain alkanes but does not oxidize alkanes longer than 15 carbons, such as hexadecane. nih.gov The specificity is often controlled by the size and nature of amino acid residues within the enzyme's active site channel. nih.govfrontiersin.org

Some bacteria, like certain Arthrobacter species, can transform n-hexadecane into various ketones, with alcohol intermediates. nih.gov This suggests that this compound could potentially be hydrated to an alcohol and then oxidized to a ketone by microbial enzymes.

| Enzyme System | Typical Reaction | Potential Product from this compound | Notes on Substrate Specificity |

|---|---|---|---|

| Cytochrome P450 (CYP) | Epoxidation | 3,4-Epoxyhexadecane | Broad substrate range, can metabolize various exogenous compounds. researchgate.netmdpi.com |

| Alkane Hydroxylase (AlkB) | Epoxidation/Hydroxylation | 3,4-Epoxyhexadecane / Hexadecenol | Specificity varies by organism; some are limited to medium-chain alkanes (up to C₁₂), while others can handle longer chains (up to C₁₆). nih.govmdpi.comnih.gov |

| Bacterial Dehydrogenases | Oxidation of Alcohols | Hexadecenone (following hydration) | Observed in organisms like Arthrobacter for the conversion of hexadecanols to hexadecanones. nih.gov |

Thermal Degradation and Pyrolysis Mechanisms of Long-Chain Alkenes

Pyrolysis is the thermal decomposition of materials at elevated temperatures in an inert atmosphere. vedantu.com The pyrolysis of long-chain alkanes and alkenes proceeds through a free-radical chain reaction mechanism involving initiation, propagation, and termination steps. vedantu.comyoutube.combyjus.com

Bond Dissociation Energies and Radical Formation

The initiation of pyrolysis involves the homolytic cleavage of a covalent bond to form two free radicals. researchgate.net This requires an input of energy equal to the bond dissociation energy (BDE). In a molecule like this compound, the C-C bonds are generally weaker than the C-H bonds and are more likely to break first. frontiersin.orgfrontiersin.org The C-C bonds adjacent (allylic) to the double bond are particularly susceptible to cleavage due to the resonance stabilization of the resulting allylic radical.

| Bond Type | Approximate BDE (kJ/mol) | Notes |

|---|---|---|

| Primary C-H (in alkane) | 421 | e.g., in CH₃CH₂-H ustc.edu.cn |

| Secondary C-H (in alkane) | 411 | e.g., in (CH₃)₂CH-H ustc.edu.cn |

| Allylic C-H (in alkene) | 369 | e.g., in CH₂=CHCH₂-H ustc.edu.cn |

| Vinylic C-H (in alkene) | 464 | e.g., in CH₂=CH-H ustc.edu.cn |

| Alkane C-C | 368 | e.g., in CH₃-CH₃ ucsb.edu |

| Alkene C=C | ~728 | Higher energy due to the double bond. |

Once formed, the initial radicals undergo a series of propagation reactions. A key reaction is β-scission , where a larger radical breaks down into a smaller, more stable alkene and a smaller alkyl radical. researchgate.net This process is responsible for the formation of a wide range of smaller hydrocarbon products.

Product Distribution Analysis in High-Temperature Systems

The pyrolysis of long-chain hydrocarbons like hexadecane results in a complex mixture of smaller alkanes and alkenes. acs.org The exact product distribution depends on factors such as temperature, pressure, and the presence of a catalyst. byjus.com

Studies on the thermal decomposition of n-hexadecane show that at low conversion rates, the primary products are straight-chain alkanes and alkenes with lower molecular weights. acs.org At higher conversion rates, more complex products, including branched-chain alkanes, are formed from secondary reactions of the initially produced alkenes. acs.org The pyrolysis of polyethylene (B3416737), which consists of long alkane chains, similarly yields a distribution of alkanes and alkenes, with ethylene (B1197577) and propylene (B89431) being significant products at high temperatures. acs.org

For this compound, pyrolysis would be expected to produce a similar distribution of products. The initial bond cleavage would likely occur at various points along the carbon chain, followed by β-scission of the resulting radicals. This would lead to a spectrum of linear and branched alkenes and alkanes, with chain lengths ranging from methane (B114726) (C₁) up to molecules just smaller than the parent C₁₆ chain. frontiersin.orgacs.org

Computational and Theoretical Investigations of 3 Hexadecene Systems

Quantum Chemical Characterization of Electronic Structure and Energetics

Quantum chemical methods are employed to solve the Schrödinger equation for a given molecule, yielding detailed information about its electronic structure, geometry, and energy.

Density Functional Theory (DFT) has become a primary tool in computational chemistry for studying medium to large-sized molecules due to its favorable balance of accuracy and computational cost. nrel.gov One of the key applications of DFT is determining the relative stability of isomers. For 3-Hexadecene, which exists as two geometric isomers, (E)-3-Hexadecene (trans) and (Z)-3-Hexadecene (cis), DFT can be used to calculate the ground-state energy of each isomer.

The common procedure involves geometry optimization of both the (E) and (Z) isomers, where the algorithm finds the lowest energy conformation for each. The difference in the resulting electronic energies, after correction for zero-point vibrational energy (ZPVE), indicates their relative stability. Generally, for acyclic alkenes, the trans isomer is more stable than the cis isomer due to reduced steric hindrance between the alkyl chains. DFT calculations for various alkenes consistently show the trans isomer to be lower in energy. researchgate.net While specific studies focusing solely on this compound are not widely published, calculations on similar long-chain alkenes confirm this trend.

Table 1: Hypothetical Relative Energies of this compound Isomers Calculated by DFT This table presents illustrative data based on typical results for similar alkenes.

| Functional/Basis Set | Isomer | Optimized Energy (Hartree) | Relative Energy (kcal/mol) |

| B3LYP/6-311+G(d,p) | (E)-3-Hexadecene | -628.005 | 0.00 |

| B3LYP/6-311+G(d,p) | (Z)-3-Hexadecene | -628.003 | 1.25 |

| M06-2X/def2-TZVP | (E)-3-Hexadecene | -627.899 | 0.00 |

| M06-2X/def2-TZVP | (Z)-3-Hexadecene | -627.897 | 1.32 |

Ab Initio and Post-Hartree-Fock Methods for Ground State Analysis

Ab initio (from first principles) calculations provide a rigorous approach to studying molecular systems without empirical parameters. wpmucdn.com The foundational ab initio method is Hartree-Fock (HF) theory, which approximates the many-electron wavefunction as a single Slater determinant. However, HF theory neglects electron correlation, which is crucial for accurate energy and property predictions.

Post-Hartree-Fock methods systematically improve upon the HF approximation by including electron correlation. Key methods include:

Møller-Plesset Perturbation Theory (MP2): This is often the simplest and most common method to include electron correlation. It is considered a good quality calculation for geometry optimization. olemiss.edu

Coupled Cluster (CC) Theory: Methods like Coupled Cluster with Singles and Doubles (CCSD) and with a perturbative triples correction (CCSD(T)) are considered the "gold standard" in quantum chemistry for their high accuracy in calculating energies. nih.govmst.edu

These methods can be used to perform detailed ground-state analysis of this compound isomers, providing precise information on bond lengths, bond angles, dihedral angles, and electronic properties like dipole moment and polarizability. However, the computational cost of post-Hartree-Fock methods scales steeply with the size of the molecule and the basis set. wpmucdn.com For a C16 molecule like this compound, high-level calculations such as CCSD(T) with a large basis set are computationally demanding and are often reserved for benchmarking smaller, related systems.

Molecular Dynamics Simulations of this compound in Various Environments

Molecular Dynamics (MD) simulations model the physical movement of atoms and molecules over time, providing insights into the dynamic behavior of systems. This approach is well-suited for studying large systems, such as a this compound molecule interacting with a solvent or an interface.

MD simulations can elucidate the behavior of this compound at interfaces, such as liquid-vapor, liquid-solid, or liquid-liquid interfaces. For instance, simulations of hexadecane (B31444) (the fully saturated analogue of this compound) on a silicalite surface have shown that the structure and conformation of molecules in the interfacial region are heavily influenced by the surface topology. unt.edu

For this compound, the presence of the C=C double bond would introduce a rigid kink in the hydrocarbon chain, particularly in the (Z)-isomer. This would affect how the molecules pack at a surface and could lead to different orientational preferences compared to a saturated alkane. Simulations can track properties like molecular orientation, density profiles perpendicular to the interface, and the formation of ordered layers.

Furthermore, MD simulations are used to study phase transitions. By simulating the system at various temperatures, one can observe transitions between solid, liquid, and gas phases, or between different liquid crystal phases. Studies on long-chain alkyl sulfonates have successfully identified gel-to-fluid phase transition points by observing changes in the disorder of the hydrocarbon chains during simulated annealing treatments. nih.gov A similar approach could be applied to this compound to understand its melting behavior and the structure of its different condensed phases.

The conformation of a flexible molecule like this compound is highly dependent on its environment. In a non-polar solvent like hexadecane, the molecule is expected to adopt a variety of extended and coiled conformations. acs.org In a polar solvent like water, the hydrophobic effect would drive the molecule to adopt more compact, globular conformations to minimize the unfavorable interaction between the hydrocarbon chain and water. researchgate.netnih.gov

MD simulations can be used to explore the conformational landscape of this compound in different solvents. By analyzing the simulation trajectory, one can calculate key structural parameters such as the radius of gyration and end-to-end distance to characterize the molecule's shape and size. The simulations also provide detailed information about the structure of the solvent around the solute molecule, revealing the organization of the solvation shell. arxiv.org

Table 2: Representative Parameters for a Hypothetical MD Simulation of this compound in Water

| Parameter | Value/Description |

| System | One this compound molecule, ~7000 water molecules |

| Force Field | General AMBER Force Field (GAFF) for this compound |

| Water Model | TIP3P |

| Ensemble | NPT (constant Number of atoms, Pressure, Temperature) |

| Temperature | 300 K |

| Pressure | 1 atm |

| Simulation Time | 100 ns |

| Boundary Conditions | Periodic |

Computational Elucidation of Reaction Pathways and Transition States

Computational methods are invaluable for exploring the mechanisms of chemical reactions, allowing for the characterization of short-lived transition states and reactive intermediates that are difficult to observe experimentally. For this compound, this could include reactions like isomerization, oxidation, or addition reactions across the double bond.

The typical approach involves mapping the potential energy surface (PES) for the reaction. Using a method like DFT, the structures of reactants, products, and any intermediates are optimized. ethz.ch Specialized algorithms are then used to locate the transition state (TS)—the saddle point on the PES that connects reactants and products. nih.gov The energy difference between the transition state and the reactants gives the activation energy or reaction barrier, which is a key determinant of the reaction rate. acs.org

For example, the isomerization of (Z)-3-Hexadecene to the more stable (E)-3-Hexadecene can be investigated computationally. This could occur via a thermal pathway, involving rotation around the C=C bond through a high-energy diradical transition state, or through a catalyzed pathway. diva-portal.org Computational studies of alkene isomerization catalyzed by transition metal complexes have detailed mechanisms involving steps like olefin coordination, oxidative addition, and reductive elimination. sdsu.eduacs.org By calculating the energies of all intermediates and transition states, the most favorable reaction pathway can be identified. nih.gov

Table 3: Hypothetical Calculated Activation Energies for this compound Isomerization This table presents illustrative data based on typical results for similar reactions.

| Reaction Pathway | Method | Calculated Activation Energy (ΔG‡, kcal/mol) |

| Thermal (Z) → (E) Isomerization | DFT (B3LYP/6-31G(d)) | ~60-65 |

| Ru-Catalyzed (Z) → (E) Isomerization | DFT (B3LYP/6-31G(d)) | ~20-25 |

Advanced Analytical Methodologies for 3 Hexadecene Characterization in Research

Advanced Chromatographic Techniques for Separation and Purity Assessment

Chromatographic methods are indispensable for separating 3-hexadecene from complex mixtures and for assessing the purity of its isomeric forms, primarily the cis ((Z)-3-hexadecene) and trans ((E)-3-hexadecene) isomers.

Gas Chromatography-Mass Spectrometry (GC-MS) for Isomeric Resolution and Identification

Gas chromatography coupled with mass spectrometry (GC-MS) stands as a powerful technique for the analysis of volatile and semi-volatile compounds like this compound. libretexts.org The separation in the gas chromatograph is based on the differential partitioning of the analytes between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column. libretexts.orgjmaterenvironsci.com For nonpolar compounds like alkenes, the elution order is heavily influenced by boiling points and interactions with the stationary phase. jeol.com

The resolution of (Z)- and (E)-3-hexadecene isomers can be achieved using high-resolution capillary columns, often with polar stationary phases that can differentiate between the subtle differences in the isomers' physical properties. For positional isomers of hexadecene, retention times are most distinct when the double bond is closer to the end of the hydrocarbon chain. oup.com In the case of geometric isomers, the cis configuration is typically retained longer on the column than the trans configuration. oup.com

The retention index (RI) is a critical parameter used in GC for compound identification, normalizing retention times relative to a series of n-alkane standards. jeol.com This allows for inter-laboratory comparison of data.

Table 1: Kovats Retention Indices for this compound Isomers

| Isomer | Stationary Phase Type | Retention Index (RI) |

|---|---|---|

| (E)-3-Hexadecene | Semi-standard non-polar | 1604 |

| (Z)-3-Hexadecene | Semi-standard non-polar | 1585 - 1588.8 |

This table is interactive. Click on the headers to sort the data.

Following chromatographic separation, the eluted compounds enter the mass spectrometer, which ionizes the molecules (commonly through electron ionization) and separates the resulting ions based on their mass-to-charge ratio (m/z). jmaterenvironsci.com The resulting mass spectrum provides a molecular fingerprint, showing the molecular ion peak (M+) and characteristic fragmentation patterns that aid in the definitive identification of the compound and its isomeric structure.

High-Performance Liquid Chromatography (HPLC) of Derivatized Forms

High-Performance Liquid Chromatography (HPLC) is a premier technique for separating compounds that are non-volatile or thermally unstable. hta-it.com However, long-chain hydrocarbons like this compound lack a chromophore, which is a structural component that absorbs ultraviolet-visible (UV-Vis) light, making them effectively invisible to standard HPLC detectors. libretexts.org To overcome this limitation, a process called derivatization is employed. slideshare.net

Derivatization chemically modifies the analyte to attach a "tag" or label that is easily detectable. researchgate.net This can be done either before the sample is injected into the HPLC system (pre-column derivatization) or after the components have been separated by the column but before they reach the detector (post-column derivatization). slideshare.netwelch-us.com

For this compound, a common strategy would involve a reaction at the carbon-carbon double bond. For instance, the double bond can be epoxidized and then reacted with a reagent that imparts UV-Vis absorbance or fluorescence properties. This allows for highly sensitive detection. researchgate.net The choice of derivatizing agent depends on the desired detection method and the reactivity of the analyte. libretexts.org This approach not only enables detection but can also improve the chromatographic properties of the analyte for better separation. libretexts.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the detailed molecular structure of organic compounds. It provides information on the connectivity of atoms and their spatial relationships, making it essential for the characterization of this compound isomers.

¹H and ¹³C NMR for Double Bond Configuration and Chain Analysis

¹H (Proton) and ¹³C (Carbon-13) NMR spectroscopy provide precise information about the chemical environment of each hydrogen and carbon atom in the this compound molecule. emerypharma.comopenstax.org

In the ¹H NMR spectrum, the protons attached to the double bond (vinylic protons) have characteristic chemical shifts, typically in the range of 4.5-7.0 ppm. openstax.orgoregonstate.edu The coupling constant (J-coupling) between these vinylic protons is diagnostic of the double bond's stereochemistry. For a trans isomer, the coupling constant is typically larger (around 11-18 Hz) compared to a cis isomer (around 6-12 Hz).

In ¹³C NMR, the sp²-hybridized carbons of the double bond appear in a distinct region of the spectrum, generally between 100-150 ppm. careerendeavour.comoregonstate.edu The chemical shifts of the allylic carbons (carbons adjacent to the double bond) are also influenced by the stereochemistry of the double bond. The remaining sp³-hybridized carbons of the long alkyl chain appear in the upfield region of the spectrum (typically 10-50 ppm). oregonstate.edu

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Isomers

| Atom Position | Isomer | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|---|

| C3, C4 (Vinylic) | (Z)-3-Hexadecene | ~5.3-5.4 | ~125-135 |

| C3, C4 (Vinylic) | (E)-3-Hexadecene | ~5.3-5.4 | ~125-135 |

| C2, C5 (Allylic) | (Z)-3-Hexadecene | ~2.0 | ~20-30 |

| C2, C5 (Allylic) | (E)-3-Hexadecene | ~2.0 | ~25-35 |

This table is interactive. Data are estimates based on analogous structures. Actual values may vary.

Multidimensional NMR (e.g., COSY, HSQC, HMBC) for Connectivity and Conformation

While 1D NMR provides essential data, complex molecules often require multidimensional NMR experiments to unambiguously assign all signals and confirm the structure. youtube.com

COSY (Correlation Spectroscopy): This is a 2D experiment that shows correlations between protons that are coupled to each other (typically through two or three bonds). sdsu.eduyoutube.com For this compound, a COSY spectrum would show a cross-peak between the vinylic protons on C3 and C4, and also between the vinylic protons and the adjacent methylene (B1212753) (CH₂) protons on C2 and C5, thus mapping out the proton-proton connectivity around the double bond. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. emerypharma.com An HSQC spectrum of this compound would definitively link each vinylic proton signal to its corresponding sp² carbon signal, and each methylene and methyl proton signal to its sp³ carbon. libretexts.org

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are separated by two or three bonds. emerypharma.com This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for piecing together the entire carbon skeleton of the molecule by observing long-range couplings.

Together, these multidimensional techniques provide a comprehensive and definitive map of the molecular structure of this compound, confirming atom connectivity and stereochemistry. youtube.com

Vibrational Spectroscopy for Functional Group and Isomer Identification

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, probes the vibrational modes of molecules. libretexts.org These techniques are highly sensitive to the types of chemical bonds and the local symmetry of functional groups, making them excellent for identifying alkenes and distinguishing between their geometric isomers. thermofisher.comtuitiontube.com

The key vibrational modes for this compound are associated with the carbon-carbon double bond (C=C) and the adjacent carbon-hydrogen bonds (=C-H).

=C-H Stretch: This vibration occurs at a higher frequency than the C-H stretch in alkanes. It typically appears as a band in the region of 3000-3100 cm⁻¹. spectroscopyonline.comorgchemboulder.com

C=C Stretch: The stretching of the double bond itself gives rise to a band between 1640-1680 cm⁻¹. spectroscopyonline.comorgchemboulder.com The intensity of this band in the IR spectrum is often weak for symmetrically substituted alkenes like trans-3-hexadecene due to a small change in the dipole moment during vibration. However, this vibration often produces a strong signal in the Raman spectrum. tuitiontube.comastm.org

=C-H Bend (Out-of-Plane): This is often the most diagnostically useful vibration for determining the substitution pattern of an alkene. youtube.com These bands appear in the 650-1000 cm⁻¹ region. orgchemboulder.com Crucially, cis and trans isomers have distinct absorption bands:

trans-(E)-isomers: Show a strong, characteristic absorption band around 960-975 cm⁻¹.

cis-(Z)-isomers: Show a characteristic absorption band around 675-730 cm⁻¹. spectroscopyonline.com

Table 3: Characteristic Vibrational Frequencies for this compound Isomers

| Vibrational Mode | Isomer | Typical Wavenumber (cm⁻¹) | Spectrum |

|---|---|---|---|

| =C-H Stretch | Both | 3000 - 3100 | IR, Raman |

| C=C Stretch | (Z)-3-Hexadecene | ~1650 - 1660 | IR (weak-medium), Raman |

| C=C Stretch | (E)-3-Hexadecene | ~1670 - 1675 | IR (very weak/absent), Raman (strong) |

| =C-H Out-of-Plane Bend | (Z)-3-Hexadecene | ~675 - 730 | IR (strong) |

This table is interactive. Click on the headers to sort the data.

By utilizing this combination of advanced chromatographic and spectroscopic methodologies, researchers can confidently separate, identify, and perform detailed structural elucidation of this compound and its isomers, ensuring the accuracy and reliability of their scientific findings.

Fourier Transform Infrared (FT-IR) Spectroscopy of Alkenes

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. sisweb.com For an alkene like this compound, the FT-IR spectrum is characterized by several key vibrational modes originating from its carbon-carbon double bond (C=C) and the associated vinylic hydrogens (=C-H).

The primary aliphatic chain of this compound, consisting of sp³ hybridized carbons, presents strong C-H stretching absorptions in the 2850-2960 cm⁻¹ region. pressbooks.pub However, the defining features arise from the alkene group. A crucial diagnostic peak is the stretching vibration of the vinylic C-H bond (=C-H), which occurs at a higher frequency than its alkane counterpart, typically in the 3000-3100 cm⁻¹ range. orgchemboulder.com

The C=C double bond stretching vibration itself gives rise to an absorption band between 1640-1680 cm⁻¹. orgchemboulder.com For an internal, disubstituted alkene like this compound, this peak is expected to appear around 1660-1675 cm⁻¹. The intensity of this C=C stretching peak is highly dependent on the change in dipole moment during the vibration. Symmetrically substituted trans-alkenes may show a very weak or even absent C=C stretching band due to the lack of a significant change in dipole moment. quimicaorganica.org

Furthermore, the out-of-plane (oop) bending vibrations of the =C-H bonds are highly diagnostic for determining the substitution pattern of the double bond. quimicaorganica.org Since this compound is a disubstituted alkene, the position of this band can distinguish between its cis and trans isomers. Cis-3-Hexadecene would exhibit a characteristic strong absorption band between 675-730 cm⁻¹, while trans-3-Hexadecene would show a strong band in the 960-980 cm⁻¹ region. quimicaorganica.orgscribd.com

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| =C-H Stretch | Alkene | 3000-3100 | Medium |

| -C-H Stretch | Alkane | 2850-2960 | Strong |

| C=C Stretch | Internal Alkene | 1660-1675 | Weak to Medium |

| =C-H Out-of-Plane Bend (trans) | Disubstituted Alkene | 960-980 | Strong |

| =C-H Out-of-Plane Bend (cis) | Disubstituted Alkene | 675-730 | Strong |

Raman Spectroscopy for C=C Stretching Modes

Raman spectroscopy serves as an excellent complementary technique to FT-IR for the characterization of alkenes. This method relies on the inelastic scattering of monochromatic light, providing information about vibrational modes that involve a change in the polarizability of the molecule. missouri.edu

For this compound, the C=C stretching mode is a prominent feature in the Raman spectrum. Unlike in IR spectroscopy, symmetric or near-symmetric double bonds, which have a weak IR absorption, often produce a strong Raman signal. semanticscholar.org This makes Raman spectroscopy particularly useful for analyzing the C=C bond in molecules like trans-3-Hexadecene. The C=C stretching band for alkenes typically appears in the 1610–1680 cm⁻¹ region of the Raman spectrum. acs.org The exact position can provide insight into the substitution pattern and isomerism. For example, studies on similar long-chain alkenes have shown that trans-isomers typically exhibit a C=C stretching band around 1671 cm⁻¹, while cis-isomers appear at a slightly lower frequency, around 1657 cm⁻¹. researchgate.net

The aliphatic chain of this compound also contributes to the Raman spectrum, primarily in the C-H stretching region between 2800 and 3000 cm⁻¹. acs.org Analysis of the symmetric and asymmetric stretching vibrations of the CH₂ and CH₃ groups can provide information about the conformation and packing of the hydrocarbon chains. researchgate.net

| Vibrational Mode | Functional Group | Expected Raman Shift (cm⁻¹) | Relative Intensity |

|---|---|---|---|

| C=C Stretch (trans-isomer) | Internal Alkene | ~1671 | Strong |

| C=C Stretch (cis-isomer) | Internal Alkene | ~1657 | Medium-Strong |

| =C-H Stretch | Alkene | 3000-3100 | Weak-Medium |

| -C-H Stretches (CH₂, CH₃) | Alkane | 2800-3000 | Strong |

Advanced IR Spectroscopic Techniques for Micro- and Nanoscale Analysis

Conventional IR spectroscopy is limited by the optical diffraction limit, restricting spatial resolution to several micrometers. Advanced techniques like Optical Photothermal Infrared (O-PTIR) and Atomic Force Microscopy-Infrared (AFM-IR) overcome this limitation, enabling chemical analysis at the micro- and nanoscale.

Optical Photothermal Infrared (O-PTIR) spectroscopy is a far-field technique that achieves submicron spatial resolution. It uses a pulsed, tunable IR laser to excite a sample and a second, visible laser to detect the resulting photothermal expansion. rsc.org This method allows for the collection of IR spectra in a non-contact mode, producing data comparable to traditional FT-IR but with significantly higher spatial resolution. sciencenews.org For a sample containing this compound, O-PTIR could be used to map the chemical distribution of the alkene within a complex matrix, such as a polymer blend or a biological tissue, by tuning the IR laser to one of its characteristic absorption frequencies (e.g., the C=C stretch).

Atomic Force Microscopy-Infrared (AFM-IR) combines the high spatial resolution of AFM with the chemical specificity of IR spectroscopy. nih.gov This technique uses the sharp tip of an AFM cantilever to detect the local thermal expansion of a sample induced by the absorption of pulsed IR radiation. bruker.com AFM-IR can achieve a spatial resolution down to ~10 nm, allowing for the chemical characterization of materials at the nanoscale. rsc.orgnih.gov This would be particularly valuable for studying the distribution of this compound in nano-domains, thin films, or at interfaces. azonano.com For instance, in materials science, it could be used to analyze the segregation of this compound in a polymer matrix, while in life sciences, it could probe the presence of unsaturated lipid chains containing similar C=C bonds within cellular structures. nih.gov

High-Resolution Mass Spectrometry (HRMS) and Tandem Mass Spectrometry (MS/MS) for Precise Molecular Mass and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of organic compounds through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, typically to four or more decimal places. This precision allows for the unambiguous determination of a molecule's elemental composition. For this compound, which has the molecular formula C₁₆H₃₂, the theoretical monoisotopic mass can be calculated with high precision. Using the masses of the most abundant isotopes (¹²C = 12.000000 amu and ¹H = 1.007825 amu), the exact mass is determined. missouri.eduresearchgate.net This capability allows HRMS to distinguish this compound from other compounds that might have the same nominal mass but a different elemental formula. lcms.cz

Theoretical Monoisotopic Mass of C₁₆H₃₂:

(16 * 12.000000) + (32 * 1.007825) = 192.000000 + 32.250400 = 224.250400 Da

Tandem Mass Spectrometry (MS/MS) , also known as MS², involves multiple stages of mass analysis to probe the fragmentation pathways of a selected ion. wikipedia.org In a typical MS/MS experiment, the molecular ion of this compound (m/z 224) would be selected in the first mass analyzer, subjected to fragmentation (e.g., through collision-induced dissociation), and the resulting fragment ions are then analyzed in a second mass analyzer. youtube.com

The fragmentation of alkenes is often characterized by cleavage at the allylic position (the C-C bond adjacent to the double bond), which leads to the formation of stable, resonance-stabilized carbocations. The electron ionization (EI) mass spectrum of (Z)-3-Hexadecene shows a molecular ion peak at m/z 224, with a series of fragment ions corresponding to the loss of alkyl groups. nist.gov The fragmentation pattern provides structural information that can help locate the position of the double bond.

| m/z (Mass-to-Charge Ratio) | Proposed Fragment/Ion | Notes |

|---|---|---|

| 224.3 | [C₁₆H₃₂]⁺ | Molecular Ion (M⁺) |

| 196 | [M - C₂H₄]⁺ | Loss of ethene |

| 168 | [M - C₄H₈]⁺ | Loss of butene |

| 69 | [C₅H₉]⁺ | Common alkene fragment |

| 55 | [C₄H₇]⁺ | Common alkene fragment |

| 41 | [C₃H₅]⁺ | Allyl cation, common alkene fragment |

Data derived from the NIST Mass Spectrum of (Z)-3-Hexadecene. nist.gov

Biogeochemical Pathways and Environmental Research of 3 Hexadecene

Biosynthesis of 3-Hexadecene and Related Unsaturated Hydrocarbons in Biological Systems

The biosynthesis of long-chain alkenes, including this compound, is a specialized metabolic process observed in various microorganisms. These organisms produce hydrocarbons that can serve diverse functions, from structural components of cell envelopes to signaling molecules. The synthesis of these compounds is intricately linked to fatty acid metabolism, utilizing common precursors and enzymatic machinery to generate hydrocarbon products.

Enzymatic Pathways and Precursor Utilization

The primary route for the biosynthesis of long-chain internal alkenes in many bacteria is the "head-to-head" condensation pathway. frontiersin.org This pathway involves a multi-enzyme system, collectively known as the OleABCD complex, which utilizes fatty acyl precursors derived from the cell's fatty acid biosynthesis pool.

The key steps and enzymes involved in this pathway are:

OleA: A condensing enzyme, OleA initiates the process by catalyzing the condensation of two fatty acyl thioesters (e.g., acyl-ACP or acyl-CoA). This reaction forms a β-keto acid intermediate and releases one of the carrier proteins. For the synthesis of a C32 intermediate that would lead to a C16 alkene, two C16 fatty acyl precursors would be utilized.

OleC and OleD: OleC, a reductase, and OleD, a dehydratase, subsequently act on the β-keto acid intermediate. OleC reduces the keto group to a hydroxyl group, and OleD removes this hydroxyl group via dehydration, forming a double bond.

OleB: This component is involved in the final decarboxylation step, which cleaves the intermediate to release the final alkene product and carbon dioxide.

A notable example of this system is found in Micrococcus luteus, where a three-gene cluster (Mlut_13230–13250) encodes the necessary proteins for olefin biosynthesis. frontiersin.org Heterologous expression of this gene cluster in fatty acid-overproducing E. coli has been shown to result in the production of long-chain alkenes. frontiersin.org The final structure of the alkene, including the position of the double bond, is determined by the chain length of the fatty acid precursors and the specific regioselectivity of the enzymatic complex.

Table 1: Key Enzymes in the Olefin Biosynthesis Pathway

| Enzyme | Function | Role in Pathway |

| OleA | Thiolase/Condensing Enzyme | Catalyzes the initial head-to-head condensation of two fatty acyl substrates. |

| OleC | Acyl-CoA Dehydrogenase/Reductase | Reduces the β-keto group of the condensed intermediate. |

| OleD | Dehydratase | Removes the hydroxyl group to form a double bond in the intermediate. |

| OleB | Fused Reductase/Decarboxylase | Involved in the final decarboxylation step to release the alkene product. |

Role of Desaturases and Elongases in Lipid Metabolism

The production of unsaturated hydrocarbons like this compound is fundamentally dependent on the availability of unsaturated fatty acid precursors. The synthesis of these precursors is governed by two key enzyme families: fatty acid desaturases (FADS) and elongases (ELOVL). researchgate.netnih.gov

Desaturases: These enzymes are responsible for introducing double bonds at specific positions within the acyl chains of fatty acids. nih.gov They are classified as "front-end" desaturases in many eukaryotes, meaning they typically introduce a double bond between an existing double bond and the carboxyl group of the fatty acid. nih.gov The action of a desaturase on a saturated fatty acid like palmitic acid (16:0) would be the critical step in creating the monounsaturated precursor, palmitoleic acid (16:1), required for the eventual synthesis of a C16 alkene.

Elongases: Elongation of very long-chain fatty acids (ELOVL) proteins catalyze the extension of fatty acid chains. researchgate.netresearchgate.net This process involves a series of reactions that add two-carbon units (from malonyl-CoA) to the carboxyl end of a growing acyl chain. While not directly involved in creating the double bond, elongases work in concert with desaturases to produce the diverse array of fatty acids of various lengths and degrees of saturation that a cell requires, including the specific precursors for hydrocarbon biosynthesis. researchgate.netnih.gov

Together, these enzyme systems maintain the cellular pool of fatty acids, providing the specific unsaturated building blocks that can be shunted into specialized metabolic pathways, such as the OleABCD system, to produce unsaturated hydrocarbons. nih.gov

Microbial Degradation and Biotransformation Mechanisms of Long-Chain Alkenes

Long-chain alkenes, including this compound, are components of crude oil and can be utilized by various microorganisms as a source of carbon and energy. frontiersin.org The ability of these microbes to degrade hydrocarbons is central to the natural bioremediation of contaminated environments. The degradation mechanisms vary significantly depending on the availability of oxygen.

Aerobic and Anaerobic Degradation Pathways in Microorganisms

Aerobic Degradation: In the presence of oxygen, microorganisms employ oxygenase enzymes to initiate the breakdown of alkenes. For long-chain alkenes, the degradation pathway often mirrors that of alkanes. The primary mechanism involves the terminal or sub-terminal oxidation of the hydrocarbon chain. frontiersin.orgsemanticscholar.org

Initial Oxidation: The process is typically initiated by a monooxygenase, such as an alkane hydroxylase (e.g., AlkB) or a cytochrome P450 enzyme. frontiersin.org These enzymes incorporate one atom of molecular oxygen into the alkene, forming an alcohol. Oxidation can occur at the terminal methyl group or at the double bond, leading to the formation of an epoxide which is then hydrolyzed to a diol.

Further Oxidation: The resulting alcohol is subsequently oxidized to an aldehyde and then to a carboxylic acid by alcohol and aldehyde dehydrogenases, respectively.

β-Oxidation: The fatty acid produced is then catabolized through the β-oxidation pathway, where two-carbon units are sequentially cleaved off as acetyl-CoA, which enters the central metabolic pathways of the cell.

Anaerobic Degradation: In the absence of oxygen, the degradation of alkenes is more challenging and involves different enzymatic strategies. The initial activation of the relatively inert hydrocarbon molecule is a key step.

Fumarate (B1241708) Addition: A well-documented mechanism for anaerobic alkane and alkene degradation is the addition of the hydrocarbon to a fumarate molecule. nih.gov This reaction, catalyzed by enzymes like alkylsuccinate synthase, adds the hydrocarbon chain to the double bond of fumarate, forming an alkylsuccinate derivative.

Carbon-Skeleton Rearrangement: The resulting alkylsuccinate is then metabolized through a modified β-oxidation pathway, which involves carbon-skeleton rearrangements to process the branched structure.

Other Proposed Mechanisms: Other potential anaerobic pathways include initial carboxylation (addition of CO2) or hydration of the double bond. nih.govnih.gov Studies on the sulfate-reducing bacterium Desulfatibacillum aliphaticivorans have shown that it metabolizes 1-alkenes through the oxidation of the double bond at C-1 and by subterminal carbon addition at both ends of the molecule. nih.gov

Table 2: Comparison of Aerobic and Anaerobic Alkene Degradation

| Feature | Aerobic Pathway | Anaerobic Pathway |

| Electron Acceptor | Oxygen (O₂) | Nitrate (B79036), Sulfate, CO₂, etc. |

| Initial Reaction | Oxygenation (Monooxygenases) | Fumarate Addition, Carboxylation |

| Key Initial Enzymes | Alkane Hydroxylases (AlkB), Cytochrome P450s | Alkylsuccinate Synthase |

| Primary Intermediate | Alcohol, Epoxide | Alkylsuccinate |

| Final Common Pathway | β-Oxidation | Modified β-Oxidation |

Enzymatic Systems Involved in Alkene Cleavage and Catabolism

The cleavage of the carbon-carbon double bond is a critical reaction in the catabolism of certain alkenes. This oxidative cleavage is catalyzed by specific enzymes that can break the double bond and introduce oxygen functionalities. nih.gov These enzymes are often iron-dependent and can be broadly categorized as heme or non-heme enzymes. researchgate.netdntb.gov.ua

Dioxygenases: These enzymes incorporate both atoms of molecular oxygen into the substrate. nih.gov Carotenoid cleavage dioxygenases (CCDs), for example, are non-heme iron enzymes known to cleave double bonds in carotenoids and other polyenes, producing aldehyde or ketone products. researchgate.net Similar enzymatic activities are proposed for the degradation of other alkenes.

Monooxygenases: As mentioned in aerobic degradation, monooxygenases can attack the double bond to form an epoxide. The subsequent enzymatic hydrolysis of the epoxide ring creates a diol, which can then be cleaved by other enzymes.

Peroxidases: Heme peroxidases represent another class of enzymes capable of catalyzing alkene cleavage, although it is often a promiscuous activity rather than their primary biological function. nih.govresearchgate.net The reaction mechanism is complex and can lead to the formation of aldehydes.

These enzymatic systems provide a direct route for breaking down the alkene structure, transforming it into smaller, more easily metabolized molecules like aldehydes, which can then be converted to carboxylic acids and enter central metabolism. nih.gov

Role of Biosurfactants and Bioemulsifiers in Hydrocarbon Biodegradation